(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- FK-518, also known as tacrolimus or fujimycin, is a small-molecule drug developed by Astellas Pharma, Inc. It falls into the category of organic heterocyclic drugs.
- Its primary mechanism of action is as a cell wall inhibitor.
- Although its development has been terminated, FK-518 was initially explored for the treatment of bacterial infections .
準備方法
- Unfortunately, specific synthetic routes and reaction conditions for FK-518 are not readily available in the public domain. industrial production methods would likely involve complex chemical synthesis.
化学反応の分析
- FK-518 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
- The major products formed during these reactions would also vary based on the reaction type and conditions.
科学的研究の応用
- FK-518 has been investigated for its potential applications in various fields:
Medicine: Although its development was halted, it was initially explored for treating bacterial infections.
Chemistry: Researchers have studied its chemical properties and reactivity.
Biology: Its impact on cellular processes and interactions with biological systems.
Industry: Potential industrial applications, such as in drug manufacturing or materials science.
作用機序
- FK-518’s primary mechanism involves inhibiting cell wall synthesis.
- It likely targets specific molecular components involved in cell wall formation.
- The exact pathways affected by FK-518 would require further research.
類似化合物との比較
- Unfortunately, detailed information on similar compounds is not readily available in the provided sources.
- researchers would typically compare FK-518 with other cell wall inhibitors or antibiotics to highlight its uniqueness.
特性
分子式 |
C21H26ClN9O8S2 |
---|---|
分子量 |
632.1 g/mol |
IUPAC名 |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N9O8S2.ClH/c1-21(2,19(36)37)38-26-11(14-25-20(23)40-27-14)15(32)24-12-16(33)30-13(18(34)35)9(8-39-17(12)30)7-28-4-3-10(22)29(28)5-6-31;/h3-4,12,17,22,31H,5-8H2,1-2H3,(H5,23,24,25,27,32,34,35,36,37);1H/b26-11-;/t12-,17-;/m1./s1 |
InChIキー |
ZUDLGKOSFNRQKN-RUBGNBDQSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].Cl |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。